4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester
Overview
Description
4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester is a synthetic compound widely used in scientific research. It is known for its ability to label proteins or peptides through their amino groups by forming stable peptide bonds. This compound is particularly useful in fluorescent studies of proteins due to its characteristic broad and intense visible absorption but lack of fluorescence .
Mechanism of Action
Target of Action
DABCYL acid, SE, also known as 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester or (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate, is primarily used as a reagent to label proteins or peptides through their amino-groups . The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles .
Mode of Action
The compound has an NHS (N-hydroxysuccinimidyl) group that allows easy labeling of proteins or peptides for use in substrates or other detection systems . It has absorption wavelengths that overlap well with EDANS, and some other fluorophores, in FRET-type quenched substrates .
Biochemical Pathways
It is known that the compound is widely used to prepare a variety of fret-based probes that contain dabcyl . These probes can be used to study various biochemical pathways where the labeled proteins or peptides are involved.
Pharmacokinetics
It is soluble in dmso , which could potentially impact its bioavailability
Result of Action
The primary result of DABCYL acid, SE’s action is the labeling of proteins or peptides through their amino-groups . This labeling allows the proteins or peptides to be used in substrates or other detection systems, particularly in FRET-type quenched substrates .
Action Environment
The action of DABCYL acid, SE can be influenced by environmental factors such as temperature and light. The compound is shipped at 4°C and recommended to be stored at -20°C long term . It should also be stored under desiccating conditions . Before use, it is recommended to allow the product to equilibrate to room temperature for at least 1 hour .
Biochemical Analysis
Biochemical Properties
This compound is reactive with terminal amines or lysines of peptides and other nucleophiles . It is used as a reagent to label proteins or peptides through their amino groups . The succinimidyl ester of (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate allows easy labeling of proteins or peptides for use in substrates or other detection systems .
Cellular Effects
The attachment of the (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate group not only increases the cellular uptake of the cell-penetrating peptides but it may affect the mechanism of their internalization . Its conjugates with antitumor drugs were studied on different cells and showed antitumor activity .
Molecular Mechanism
The molecular mechanism of action of (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate involves its interaction with terminal amines or lysines of peptides and other nucleophiles . This interaction allows the compound to be used as a reagent to label proteins or peptides, facilitating their detection in various biochemical applications .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMSO , suggesting that it can be stored and used in solution form for various biochemical experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester typically involves the reaction of 4-[4-(Dimethylamino)phenylazo]benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester primarily undergoes substitution reactions. It reacts with nucleophiles such as amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide.
Conditions: Mild temperatures, organic solvents like DMF.
Major Products
The major product formed from the reaction of this compound with amines is the corresponding amide .
Scientific Research Applications
4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester is extensively used in various scientific research applications:
Chemistry: Used as a reagent for labeling proteins or peptides.
Biology: Utilized in fluorescent studies of proteins and as an acceptor chromophore in Förster Resonance Energy Transfer (FRET) studies.
Medicine: Employed in the development of diagnostic assays and therapeutic research.
Industry: Used in the synthesis of fluorescent probes and other biochemical reagents
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)azobenzene-4′-carboxylic acid N-succinimidyl ester
- N-Succinimidyl 4-(dimethylamino)benzoate
Uniqueness
4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester is unique due to its broad and intense visible absorption without fluorescence, making it an ideal quencher in FRET studies. Its ability to form stable peptide bonds with terminal amines or lysines of peptides also sets it apart from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)19(26)27-23-17(24)11-12-18(23)25/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOVDNBDQHYNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400841 | |
Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146998-31-4 | |
Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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